2-氯喹啉-4-甲醛

描述

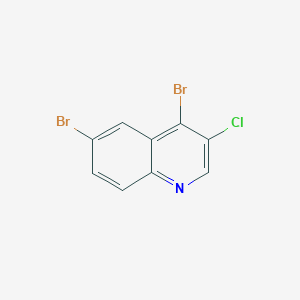

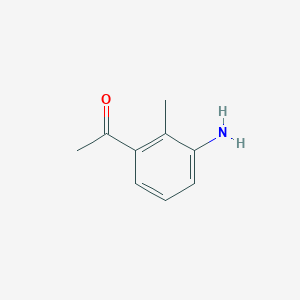

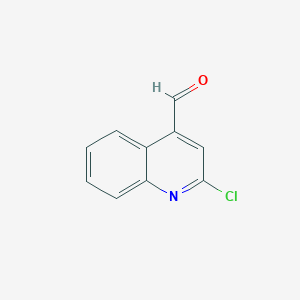

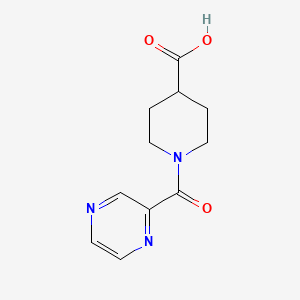

2-Chloroquinoline-4-carbaldehyde is an organic compound that is a derivative of the bicyclic heterocycle called quinoline . It is one of several isomeric chloro derivatives of quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .

Synthesis Analysis

The synthesis of 2-Chloroquinoline-4-carbaldehyde involves several steps. One method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-4-carbaldehyde is complex and involves several functional groups. The compound contains a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a carbaldehyde group, which is a form of aldehyde group attached to the quinoline ring .Chemical Reactions Analysis

2-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions. For instance, it can undergo substitution reactions at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation . It can also react with 1,2-phenylenediamine to synthesize quinoline fused 1,4-benzodiazepine .Physical And Chemical Properties Analysis

2-Chloroquinoline-4-carbaldehyde is a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties are not available in the retrieved literature.科学研究应用

化学修饰和生物评价

2-氯喹啉-4-甲醛已被用于对壳聚糖进行化学修饰,创造出具有增强抗菌性能和无毒特性的新衍生物,暗示可能的生物医学应用 (Haj, Mohammed, & Mohammood, 2020)。

化学和合成应用

研究已集中在2-氯喹啉-4-甲醛的化学性质,包括其合成和用于构建融合或二元杂环系统,突显其在有机和药物化学中的重要性 (Hamama, Ibrahim, Gooda, & Zoorob, 2018)。

合成和反应

从1979年到1999年的研究详细介绍了2-氯喹啉-4-甲醛的合成和各种反应,强调其在合成具有生物学意义的化合物中的作用 (Abdel-Wahab & Khidre, 2012)。

氯化过程

已进行了对2-氯喹啉-4-甲醛的氯化的调查,详细描述了特定氯化衍生物的制备 (Cziáky, 1991)。

作为人类AKT1抑制剂的潜力

2-氯喹啉-4-甲醛衍生物已被评估为AKT1的潜在抑制剂,AKT1是一种与癌症有关的蛋白激酶,表现出显著的抑制活性 (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016)。

DNA结合和抗菌性能

新型2-氯喹啉-4-甲醛衍生物已显示出与DNA有效结合并表现出抗菌活性,表明它们在药理学应用中的潜力 (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008)。

绿色合成方法

研究包括对2-氯喹啉-4-甲醛的绿色合成方法,采用微波、超声波和研磨/无溶剂技术,强调环保的方法 (Patel, Dholakia, & Patel, 2020)。

使用五氯化磷进行改良合成

已开发了一种使用五氯化磷合成2-氯喹啉-4-甲醛的替代方法,提供了一种高效和便捷的途径 (Romero, 2016)。

安全和危害

The safety data sheet for 2-Chloroquinoline-4-carboxaldehyde, a related compound, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also recommends ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Quinoline and its functionalized derivatives, including 2-Chloroquinoline-4-carbaldehyde, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

属性

IUPAC Name |

2-chloroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUNMHOODSYROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591538 | |

| Record name | 2-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoline-4-carbaldehyde | |

CAS RN |

855613-24-0 | |

| Record name | 2-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)

![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)